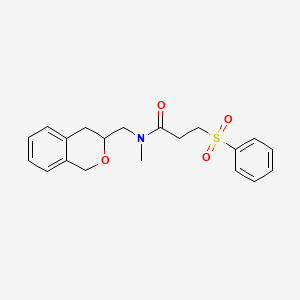
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide, also known as SMIP-004, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound’s unique structure makes it a promising candidate for combating fungal infections. Researchers have explored its efficacy against various phytopathogenic fungi, including Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. Notably, compound 7b demonstrated substantial antifungal activity, comparable to the positive control azoxystrobin. Further investigation into its mechanism of action and potential applications in agriculture is warranted .
Fungicide Development
Building upon its antifungal properties, this compound could serve as a foundation for novel fungicides. Its broad-spectrum activity against different pathogens suggests potential use in crop protection. Researchers are keen on optimizing its formulation and exploring its safety profile for practical applications .
Leishmaniasis Treatment
While not directly related to fungi, the compound’s structural features have inspired drug discovery efforts. Analogous derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL). Compound 5m, derived from a similar scaffold, exhibited promising results. Further studies could explore its potential as an antiparasitic agent .
Alzheimer’s Disease (AD) Research
Interestingly, the compound’s pharmacophoric features have led to investigations in AD treatment. By fusing the 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate motifs, researchers aim to develop multi-targeted agents. These compounds may simultaneously modulate cholinesterases (ChEs) and monoamine oxidases (MAOs), offering a potential therapeutic avenue for AD .
Strobilurin Derivatives
Strobilurins, initially isolated from Strobilurus tenacellus, are potent antifungal agents. The compound’s 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold aligns with the strobilurin class. Researchers continue to explore modifications and derivatives, aiming for improved efficacy, safety, and environmental impact .
CoMSIA Modeling
Researchers have used the compound’s effective concentration (EC50) against Colletotrichum arachidicola to build CoMSIA models. These models aid in structural optimization, providing insights for designing more potent derivatives. Understanding the structure-activity relationship is crucial for further development .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBTXUQTGESNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


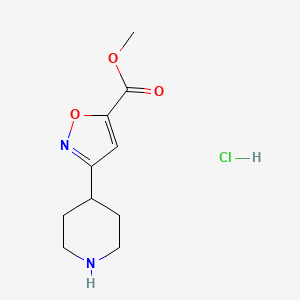
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
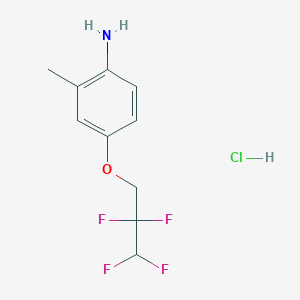
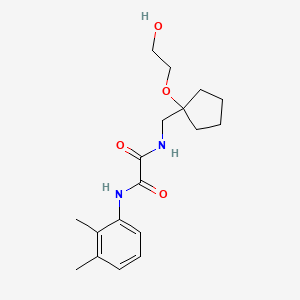
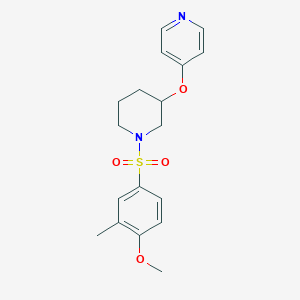
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
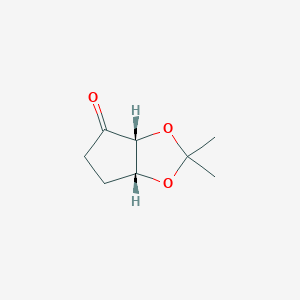
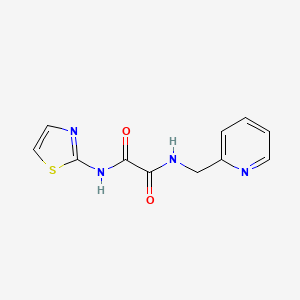
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)


![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)